(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione
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Overview
Description
(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[44]nonane-6,9-dione is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione typically involves multiple steps, starting from readily available starting materials. One common approach is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. This method uses unactivated substrates to generate chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-spiro[4.4]nonane-1,6-dione
- ®-spiro[4.5]decane-1,6-dione
- ®-spiro[5.5]undecane-1,7-dione
Uniqueness
(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science make it a valuable compound for further research .
Properties
Molecular Formula |
C34H31NO4 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione |
InChI |
InChI=1S/C34H31NO4/c36-31-24-35(23-26-13-5-1-6-14-26)32(37)33(31)22-21-30(39-33)25-38-34(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30H,21-25H2/t30-,33-/m0/s1 |
InChI Key |
WCWNQHAZMQCYIT-DITALETJSA-N |
Isomeric SMILES |
C1C[C@@]2(C(=O)CN(C2=O)CC3=CC=CC=C3)O[C@@H]1COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CC2(C(=O)CN(C2=O)CC3=CC=CC=C3)OC1COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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